N-(9H-fluoren-2-yl)-2-methylpropanamide
Overview
Description
N-(9H-fluoren-2-yl)-2-methylpropanamide (FMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. FMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 237.32 g/mol.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as a fluorescent probe for imaging applications, due to its high fluorescence quantum yield and photostability. In materials science, this compound has been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-methylpropanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of protein synthesis and DNA damage. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer progression. In imaging applications, this compound acts as a fluorescent probe by absorbing light energy and emitting it at a longer wavelength, allowing for the visualization of biological structures.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression patterns. In imaging applications, this compound has been shown to selectively accumulate in certain tissues, allowing for the visualization of biological structures.
Advantages and Limitations for Lab Experiments
N-(9H-fluoren-2-yl)-2-methylpropanamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and potential applications in various fields. However, this compound also has some limitations, including its low water solubility, which can make it difficult to study in aqueous environments. This compound also has limited stability under certain conditions, which can affect its performance in experiments.
Future Directions
There are several future directions for the study of N-(9H-fluoren-2-yl)-2-methylpropanamide, including its potential applications in drug development, materials science, and imaging. In drug development, this compound could be further studied for its anticancer activity and potential use as a therapeutic agent. In materials science, this compound could be used as a building block for the synthesis of new materials with unique properties. In imaging, this compound could be further developed as a fluorescent probe for the visualization of biological structures. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various fields.
properties
CAS RN |
60550-87-0 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
InChI Key |
DHMMTGSEYAATET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Other CAS RN |
60550-87-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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